molecular formula C5H7F3 B1390611 (2,2,2-Trifluoroethyl)cyclopropane CAS No. 3096-54-6

(2,2,2-Trifluoroethyl)cyclopropane

Cat. No.: B1390611
CAS No.: 3096-54-6
M. Wt: 124.1 g/mol
InChI Key: RZUIWXXZNWWSHF-UHFFFAOYSA-N
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Description

“(2,2,2-Trifluoroethyl)cyclopropane” is a chemical compound with the molecular formula C5H7F3 . It is a member of the cyclopropane family, which are cyclic alkanes with three carbon atoms .


Synthesis Analysis

The synthesis of trifluoromethylated cyclopropanes has been studied . One method involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the adamantylglycine-derived dirhodium complex Rh2(R-PTAD)4 . This generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a three-membered ring of carbon atoms, with a 2,2,2-trifluoroethyl group attached . The exact 3D structure may require further computational or experimental studies for precise determination .


Chemical Reactions Analysis

The chemical reactivity of “this compound” and related compounds has been explored in various studies . For instance, diazo-bis-222-trifluoroethylmalonate was treated with a variety of alkenes under the influence of rhodium catalysis to yield the corresponding bis this compound-1,1-dicarboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented in the available literature . Further studies would be needed to determine properties such as melting point, boiling point, density, solubility, and stability.

Scientific Research Applications

Trifluoromethylcarbene Generation

The generation of trifluoromethylcarbene (:CHCF3) from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate is a notable application. This compound is used in Fe-catalyzed cyclopropanation of olefins, producing trifluoromethylated cyclopropanes with high yields. This process is significant for synthesizing compounds that contain a trifluoromethyl group, a functional group of interest in various chemical research domains (Duan, Lin, Xiao, & Gu, 2016).

Reactions with Olefins

2,2,2-Trifluorodiazoethane, closely related to (2,2,2-trifluoroethyl)cyclopropane, forms cyclopropanes when photolyzed with suitable olefins. This reaction is an important method in the synthesis of cyclopropanes, a structural motif common in various chemical compounds (Atherton & Fields, 1968).

Corey-Chaykovsky Cyclopropanation

Fluorinated sulfur ylides, derived from compounds like this compound, are used in Corey-Chaykovsky cyclopropanation reactions. This method is utilized to synthesize cis-configured trifluoromethyl cyclopropanes, which are valuable in the pharmaceutical and agrochemical sectors (Hock et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes can be achieved by reacting 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. This process is catalyzed by dirhodium complexes, yielding products with high diastereoselectivity and enantioselectivity, making it a valuable method in asymmetric synthesis (Denton, Sukumaran, & Davies, 2007).

Electrophilic Reactions with Indole

Bisthis compound-1,1-dicarboxylates, synthesized under rhodium catalysis, demonstrate enhanced electrophilicity in reactions with indole. This finding is significant for the synthesis of donor–acceptor cyclopropanes, which are useful in various chemical syntheses (Armstrong & Kerr, 2015).

Mechanism of Action

The mechanism of action of “(2,2,2-Trifluoroethyl)cyclopropane” in chemical reactions is not fully understood and may depend on the specific reaction conditions and catalysts used . In one study, the high efficiency of a cyclopropenation reaction was attributed to a possible coordination of the rhodium catalyst to the newly formed cyclopropane ring .

Safety and Hazards

The safety and hazards associated with “(2,2,2-Trifluoroethyl)cyclopropane” are not fully documented in the available literature . As with all chemicals, it should be handled with appropriate safety precautions to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The future directions for research on “(2,2,2-Trifluoroethyl)cyclopropane” could include further studies on its synthesis, reactivity, and properties . The development of new synthetic methods and applications in drug discovery and functional materials could be potential areas of interest .

Properties

IUPAC Name

2,2,2-trifluoroethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIWXXZNWWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296011
Record name (2,2,2-Trifluoroethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-54-6
Record name (2,2,2-Trifluoroethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,2-Trifluoroethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates particularly reactive?

A1: The research highlights the enhanced electrophilicity of this compound-1,1-dicarboxylates. [, ] This heightened reactivity stems from the presence of the electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups on the cyclopropane ring. These groups create a donor-acceptor system, making the cyclopropane ring more susceptible to nucleophilic attack. The papers demonstrate this enhanced reactivity through reactions with indole, showcasing the potential of these compounds as valuable building blocks in organic synthesis.

Q2: How are this compound-1,1-dicarboxylates synthesized?

A2: The synthesis of this compound-1,1-dicarboxylates is achieved through a rhodium-catalyzed cyclopropanation reaction. [, ] Diazo-bis-2,2,2-trifluoroethylmalonate acts as the key reagent, reacting with various alkenes in the presence of a rhodium catalyst. This method offers a versatile and efficient route to access a diverse range of this compound-1,1-dicarboxylates in good yields.

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